molecular formula C17H15BrN2O B2662520 (3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one CAS No. 202826-97-9

(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B2662520
CAS No.: 202826-97-9
M. Wt: 343.224
InChI Key: CEOGKFMRGLBESU-UHFFFAOYSA-N
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Description

(3Z)-5-Bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one is a brominated indole derivative characterized by a Z-configured imino group linked to a 4-isopropylphenyl substituent at position 3 of the indole core. Its molecular formula is C₁₇H₁₄BrN₂O, with a molecular weight of 342.19 g/mol (monoisotopic mass: 341.005141) . The compound belongs to the 3-arylhydrazonoindolin-2-one class, which is known for diverse biological activities, including antifibrillogenic effects and acetylcholinesterase (AChE) inhibition . Its structural uniqueness lies in the bromine atom at position 5, which enhances electronic effects and steric interactions compared to non-halogenated analogs.

Properties

IUPAC Name

5-bromo-3-(4-propan-2-ylphenyl)imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c1-10(2)11-3-6-13(7-4-11)19-16-14-9-12(18)5-8-15(14)20-17(16)21/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOGKFMRGLBESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromoindole and 4-isopropylaniline.

    Condensation Reaction: The 5-bromoindole undergoes a condensation reaction with 4-isopropylaniline in the presence of a suitable catalyst, such as acetic acid, to form the imino intermediate.

    Cyclization: The imino intermediate is then subjected to cyclization under controlled conditions, typically involving heating and the use of a dehydrating agent, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imino derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds related to indole derivatives exhibit promising antiviral properties. For instance, several derivatives have been tested for their efficacy against the H5N1 avian influenza virus, showing significant antiviral activity. The structure of (3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one suggests potential modifications that could enhance its antiviral capabilities, as seen in similar compounds that have demonstrated effectiveness in plaque reduction assays on Madin-Darby canine kidney cells .

Anticancer Properties

Indole derivatives are known for their anticancer properties. Studies have shown that certain indole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structure of this compound may provide a scaffold for developing novel anticancer agents .

Organic Electronics

The unique electronic properties of indole derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of bromine and isopropyl groups in the structure of this compound can enhance charge transport characteristics, making it a potential material for high-performance electronic devices .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of 5-bromoindole with isopropylphenyl hydrazones. This synthetic route not only provides the target compound but also allows for the generation of a library of related compounds that can be screened for biological activity.

Case Study 1: Antiviral Screening

In a study conducted on a series of indole derivatives, including this compound, researchers evaluated their effectiveness against the H5N1 virus. The results indicated that certain modifications to the indole structure significantly enhanced antiviral activity, leading to further investigations into structure–activity relationships .

Case Study 2: Cancer Cell Line Testing

Another study focused on the anticancer potential of indole derivatives showed that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. The findings suggested that these compounds could serve as lead structures for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Compounds Analyzed

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Stability/Pharmacokinetics
Target Compound 5-Br, 4-isopropylphenylimino 342.19 Antifibrillogenic (predicted) Not reported
(3Z)-5-Methoxy analog (Compound 1) 5-OCH₃, 4-isopropylphenylimino 324.34 Aβ40 aggregation inhibition (IC₅₀ 0.43 µM), AChE inhibition (IC₅₀ 6.25 µM) Stable (half-life 24 h at pH 7.4)
T14 (Morpholine derivative) 5-Br, morpholine-propoxy 462.31 Not explicitly reported Structural complexity may reduce bioavailability
(3Z)-5-Fluoro-indole derivative (Compound 2) 5-F, benzylidene 292.30 Antimicrobial screening candidate Fluorine may enhance metabolic stability
(3Z)-3-(4-Piperazinylbenzylidene) 4-Piperazinylbenzylidene 363.43 Sulfonamide derivatives show antimicrobial activity Piperazine improves solubility

Structural and Functional Insights

Bromine vs. The methoxy analog's superior Aβ40 inhibition (IC₅₀ 0.43 µM) suggests bromine may reduce potency in this context, though synergistic effects with the imino group remain unexplored . Bromine’s larger atomic radius may enhance steric hindrance, affecting molecular packing in crystal structures .

Morpholine vs. Isopropylphenyl Substituents :

  • T14 and T15 incorporate morpholine-propoxy chains, increasing molecular weight (>460 g/mol) and hydrogen-bonding capacity. These modifications likely enhance solubility but may reduce blood-brain barrier permeability compared to the target compound’s lipophilic isopropylphenyl group.

Halogenation Trends :

  • Fluorine in Compound 2 offers metabolic stability via C-F bond resistance to oxidation, whereas bromine in the target compound may confer electrophilic reactivity, impacting cytotoxicity .

Crystallographic and Stability Comparisons

  • Crystal Packing : The target compound’s Z-configuration aligns with structurally characterized analogs like (3Z)-3-(4-chlorobenzylidene)-indol-2-one, which form discrete molecular assemblies (e.g., dimers) via π-π stacking . Such packing may influence solubility and melting points.
  • Synthetic Stability: The target compound’s synthesis via condensation (similar to T14 ) in ethanol/acetic acid contrasts with methoxy analog preparation under milder conditions , suggesting bromine’s presence may require optimized reaction protocols.

Biological Activity

(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound recognized for its potential biological activities. This compound belongs to the class of indole derivatives, which are known for their diverse pharmacological properties. The molecular formula for this compound is C17H15BrN2O, with a molecular weight of approximately 343.2178 g/mol .

Chemical Structure

The structure of this compound features a bromine atom and an imino group, which contribute to its unique chemical reactivity and biological activity. The structural formula can be represented as follows:

C6H4(Br)C(=NC6H4(CH CH 3 2))C8H6N2O\text{C}_6\text{H}_4(\text{Br})-\text{C}(=N-\text{C}_6\text{H}_4(\text{CH CH 3 2}))-\text{C}_8\text{H}_6\text{N}_2\text{O}

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that indole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, indole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a lead compound for cancer therapy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response . This property could make it a candidate for treating inflammatory diseases.

Case Studies

  • Antimicrobial Study : A study conducted on various indole derivatives found that this compound exhibited significant inhibitory effects against E. coli with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL .
  • Anticancer Research : In a cell line study involving breast cancer cells, treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. The imino group plays a crucial role in forming hydrogen bonds with target proteins, potentially affecting their function and leading to altered cellular responses.

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityReferences
This compoundC17H15BrN2OAntimicrobial, Anticancer, Anti-inflammatory
Indole Derivative AC16H14N2OAnticancer
Indole Derivative BC18H20N2OAntimicrobial

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing (3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one?

The synthesis typically involves multi-step organic reactions, including:

  • Imine formation : Reacting 5-bromo-2-oxindole with 4-isopropylphenylamine under acidic conditions (e.g., glacial acetic acid) to form the imine bond .
  • Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the product, yielding ~50% after optimization .
  • Catalyst selection : Copper iodide (CuI) accelerates coupling reactions in PEG-400/DMF solvent systems, improving efficiency .
    Key optimization parameters : Temperature (80–90°C), solvent polarity (DMF for solubility), and reaction time (12–24 hours) to maximize yield and minimize side products .

Basic: How is the stereochemistry and structural conformation of this compound validated?

  • X-ray crystallography : Confirms the Z-configuration of the imine bond and spatial arrangement of substituents. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 8.2232 Å, b = 29.8877 Å) provide atomic-level resolution .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 160–170 ppm (C=O) confirm functional groups .
    • HRMS : Molecular ion peaks (e.g., m/z 427.0757 [M+H]⁺) validate the molecular formula .

Basic: Which functional groups dictate its reactivity in further derivatization?

  • Imine group (C=N) : Susceptible to nucleophilic attack, enabling Schiff base modifications .
  • Bromine at C5 : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl substitutions .
  • Indole-2-one core : The carbonyl group at C2 allows condensation reactions (e.g., with hydrazines to form hydrazones) .
    Methodological note : Solvent polarity (e.g., DMF vs. THF) and pH control are critical to direct reaction pathways .

Advanced: How do solvent polarity and temperature influence reaction mechanisms during functionalization?

  • Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates in nucleophilic substitutions, enhancing reaction rates .
  • Non-polar solvents (hexane, toluene) : Favor radical or neutral pathways, useful for halogenation or cycloadditions .
  • Temperature effects : Higher temperatures (90–120°C) accelerate imine tautomerization but may degrade thermally sensitive groups like the isopropylphenyl moiety .

Advanced: What experimental models are used to evaluate its biological activity, and how are targets validated?

  • In vitro models : Huntington’s disease (HD) neuron cultures assess allele-selective reduction of mutant huntingtin (mHTT) via autophagy-lysosome pathways .
  • Target validation :
    • Co-immunoprecipitation (Co-IP) : Confirms interaction with LC3B and mHTT .
    • Knockdown studies : siRNA silencing of LC3B or mHTT validates specificity .
      Key metrics : IC₅₀ values for mHTT degradation and selectivity ratios (mutant vs. wild-type HTT) .

Advanced: How should researchers resolve contradictions in spectral data or biological activity between batches?

  • Cross-validation : Combine NMR, HRMS, and X-ray data to confirm structural consistency .
  • Batch analysis : Compare HPLC purity profiles (e.g., >95% by UV at 254 nm) and biological replicates in dose-response assays .
  • Probe solvent effects : Test activity in different buffers (e.g., PBS vs. cell culture media) to identify artifactual results .

Advanced: What structure-activity relationship (SAR) trends are observed with substituent variations?

  • Isopropylphenyl group : Enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration in neuroactive derivatives .
  • Bromine at C5 : Critical for LC3B binding affinity; replacement with Cl or F reduces potency by 10–20× .
  • Propyl/allyl substitutions at N1 : Modulate solubility; allyl groups increase metabolic stability in liver microsome assays .

Advanced: What are the stability considerations for long-term storage and handling?

  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the imine bond .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the indole-2-one core .
  • Thermal stability : Decomposition observed >150°C; avoid freeze-thaw cycles for biological samples .

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